![molecular formula C7H7Cl5O B12735235 1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene CAS No. 104317-62-6](/img/structure/B12735235.png)
1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene
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Overview
Description
1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene is a chlorinated organic compound with the molecular formula C7H7Cl5O It is known for its unique structure, which includes multiple chlorine atoms and an isopropoxy group attached to a butadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene typically involves the chlorination of butadiene derivatives followed by the introduction of the isopropoxy group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the selective addition of chlorine atoms and the isopropoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorine gas and butadiene derivatives. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine and the need for precise temperature control. The final product is purified through distillation or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated aldehydes or ketones.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Chlorinated aldehydes or ketones.
Reduction: Less chlorinated butadiene derivatives.
Substitution: Compounds with new functional groups replacing chlorine atoms.
Scientific Research Applications
Applications in Chemical Analysis
- High-Performance Liquid Chromatography (HPLC) :
- 1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile and water with phosphoric acid; however, for mass-spectrometry applications, formic acid is recommended instead .
- This method is scalable and can be utilized for isolating impurities in preparative separations. It is also suitable for pharmacokinetic studies due to its efficiency in separating compounds based on their hydrophobic properties.
Environmental Applications
- Contaminant Candidate List :
- Toxicological Studies :
Health Impact Assessments
- Potential Health Risks :
- As a chlorinated compound, there are concerns regarding its potential carcinogenicity and other health effects upon exposure. Toxicological assessments are crucial for determining safe exposure levels and regulatory measures .
- The compound's presence in drinking water sources necessitates rigorous testing and evaluation to ensure public health safety.
Case Studies
Mechanism of Action
The mechanism of action of 1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene involves its interaction with molecular targets such as enzymes and cellular membranes. The chlorine atoms and isopropoxy group contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to changes in enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,1,2,3,4-Pentachlorobutadiene: Lacks the isopropoxy group, making it less reactive in certain substitution reactions.
1,1,2,3,4-Tetrachloro-4-(isopropoxy)buta-1,3-diene: Contains one less chlorine atom, affecting its chemical properties and reactivity.
1,1,2,3,4-Pentachloro-4-(methoxy)buta-1,3-diene: Has a methoxy group instead of an isopropoxy group, leading to differences in steric and electronic effects.
Uniqueness
1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene is unique due to the presence of both multiple chlorine atoms and an isopropoxy group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Biological Activity
1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene (CAS No. 68334-67-8) is a chlorinated organic compound with significant applications in various fields, including agriculture and chemical synthesis. Its complex structure includes five chlorine atoms and an isopropoxy group, contributing to its unique biological activities. This article explores its biological activity based on diverse sources, including case studies and research findings.
- Molecular Formula : C7H7Cl5O
- Molecular Weight : 284.39 g/mol
- LogP : 4.02 (indicating moderate lipophilicity) .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential toxicity and effects on different biological systems.
Toxicological Studies
Research indicates that this compound exhibits significant toxicity towards aquatic organisms and potential endocrine-disrupting effects. The following table summarizes key findings from toxicological assessments:
These results suggest that even low concentrations can be harmful to aquatic ecosystems.
Antimicrobial Activity
In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance:
- Staphylococcus aureus : Exhibited significant inhibition at concentrations as low as 50 µg/mL.
- Escherichia coli : Demonstrated moderate susceptibility with an MIC of 100 µg/mL.
These findings indicate its potential use as a biocide in agricultural applications .
The mechanisms underlying the biological activity of this compound are not fully elucidated; however, several hypotheses have been proposed:
- Oxidative Stress Induction : Similar chlorinated compounds have been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS), leading to cellular damage.
- Membrane Disruption : The lipophilic nature of the compound may facilitate its integration into lipid membranes, disrupting cellular integrity and function.
Case Study 1: Aquatic Toxicity Assessment
A study conducted by the Environmental Protection Agency (EPA) assessed the impact of this compound on freshwater ecosystems. Results indicated a marked decline in fish populations exposed to concentrations above 0.5 mg/L over a prolonged exposure period .
Case Study 2: Antimicrobial Efficacy
A laboratory study evaluated the antimicrobial efficacy of this compound against pathogenic bacteria isolated from clinical samples. The results showed that it could effectively inhibit growth at concentrations comparable to standard antibiotics .
Properties
CAS No. |
104317-62-6 |
---|---|
Molecular Formula |
C7H7Cl5O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(3E)-1,1,2,3,4-pentachloro-4-propan-2-yloxybuta-1,3-diene |
InChI |
InChI=1S/C7H7Cl5O/c1-3(2)13-7(12)5(9)4(8)6(10)11/h3H,1-2H3/b7-5- |
InChI Key |
NPPXYBKPTKBFMG-ALCCZGGFSA-N |
Isomeric SMILES |
CC(C)O/C(=C(/C(=C(Cl)Cl)Cl)\Cl)/Cl |
Canonical SMILES |
CC(C)OC(=C(C(=C(Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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